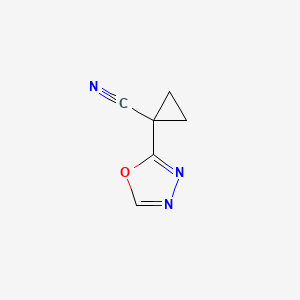

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile

Description

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile (CAS: 74205-29-1) is a cyclopropane derivative featuring a 1,3,4-oxadiazole ring attached to the cyclopropane core via a carbonitrile group. The compound’s structure combines the strain inherent to the cyclopropane ring with the electronic properties of the oxadiazole heterocycle, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H5N3O |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

1-(1,3,4-oxadiazol-2-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C6H5N3O/c7-3-6(1-2-6)5-9-8-4-10-5/h4H,1-2H2 |

InChI Key |

DHIQBXXYAWGVQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=NN=CO2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Cyclopropanecarbonitrile Derivatives

One plausible approach involves the initial synthesis of a cyclopropanecarbonitrile precursor bearing a hydrazide or acylhydrazide functionality, which can then undergo cyclization to form the oxadiazole ring.

- Step 1: Synthesize a cyclopropanecarbonitrile derivative with a hydrazide group, possibly via nucleophilic substitution or addition reactions on a suitable cyclopropane precursor.

- Step 2: Subject this intermediate to dehydration using dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride, facilitating intramolecular cyclization to form the 1,3,4-oxadiazole ring.

One-Pot Cyclization and Functionalization

A more advanced, efficient method involves a one-pot reaction combining the formation of the oxadiazole ring with the cyclopropane moiety:

- Reagents: Carboxylic acid derivatives, hydrazides, and dehydrating agents.

- Procedure: React the appropriate hydrazide with a cyclopropanecarboxylic acid derivative under reflux conditions with POCl₃ or TCCA, promoting cyclization and formation of the heterocyclic core simultaneously.

Synthesis Optimization and Scalability

Research indicates that dehydration using POCl₃ is advantageous due to its cost-effectiveness and safety profile, especially for large-scale synthesis. Microwave-assisted cyclizations have also been reported to enhance yields and reduce reaction times.

Supporting Literature and Research Findings

- De Oliveira et al. (2012) highlighted dehydration of semicarbazide derivatives using POCl₃ as an efficient method for oxadiazole synthesis, emphasizing its safety and scalability.

- Pore et al. (2022) demonstrated a one-pot synthesis-arylation strategy for 2,5-disubstituted oxadiazoles from carboxylic acids and acylhydrazides, adaptable for cyclopropanecarbonitrile derivatives.

- Isloor et al. described the use of phosphorus oxychloride for synthesizing diaryl-oxadiazoles, which supports the applicability of this reagent for heterocycle formation involving strained rings like cyclopropanes.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Electrophilic Substitution: The oxadiazole ring can participate in electrophilic substitution reactions, often leading to the formation of substituted derivatives.

Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the oxadiazole ring.

Thermal and Photochemical Reactions: These reactions can lead to the formation of different structural isomers and derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids or bases for substitution reactions, and specific catalysts for thermal and photochemical reactions .

Major Products: The major products formed from these reactions are typically substituted oxadiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile involves its interaction with various molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are crucial for DNA replication and cell proliferation.

Pathways Involved: It affects pathways like the NF-kB signaling pathway and tubulin polymerization, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile, focusing on substituent variations and available

Electronic and Steric Effects

- Electron-Withdrawing vs. In contrast, methoxyphenyl derivatives (e.g., 1-(4-Methoxyphenyl)cyclopropanecarbonitrile) feature electron-donating groups that may stabilize positive charges or improve solubility .

- Steric Considerations : Bromophenyl and methoxyphenyl substituents introduce steric bulk, which could hinder interactions in catalytic or binding applications. The oxadiazole ring, being planar, may reduce steric interference .

Hazard Profiles

- 1-(4-Bromophenyl)cyclopropanecarbonitrile exhibits significant hazards (R20/21/22: harmful by inhalation, skin contact, and ingestion; R36/37/38: irritant to eyes, respiratory system, and skin) . Similar hazard data for the oxadiazole derivative are unavailable, necessitating caution in handling.

Biological Activity

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in drug development, exhibiting various pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, emphasizing recent research findings and case studies.

Synthesis and Structure

The synthesis of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile typically involves the reaction of cyclopropanecarbonitrile with oxadiazole derivatives. The oxadiazole ring enhances the compound's ability to interact with biological targets due to its unique electronic properties and ability to form hydrogen bonds.

Biological Activity Overview

The biological activities of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. For instance:

- Antibacterial : Studies have shown that derivatives can effectively inhibit strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA), at concentrations ranging from 4 to 32 μg/mL .

- Antifungal : The oxadiazole derivatives have also demonstrated antifungal activity against various pathogenic fungi.

2. Antiviral Activity

Recent investigations have highlighted the antiviral potential of oxadiazole derivatives against viruses such as Zika and dengue:

- A study identified several 1,2,4-oxadiazole derivatives with potent antiviral activity against Zika virus (ZIKV), suggesting that structural modifications could enhance efficacy against related viruses .

3. Anticancer Activity

The anticancer potential of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile has been explored with promising results:

- Compounds derived from the oxadiazole framework have shown effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

4. Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are attributed to their ability to modulate inflammatory pathways. Research indicates that these compounds can downregulate pro-inflammatory cytokines and inhibit inflammatory cell migration .

Case Studies

Several studies have investigated the biological activities of related compounds:

The mechanism of action for compounds like 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile often involves:

- Enzyme Inhibition : Interactions with key enzymes involved in metabolic pathways.

- DNA Intercalation : The ability of certain derivatives to intercalate with DNA can disrupt replication processes.

Q & A

Q. Example Protocol Outline

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Oxadiazole formation | Hydrazide + CS₂, followed by dehydration | Construct 1,3,4-oxadiazole core |

| 2 | Cyclopropanation | Vinyl nitrile + CH₂I₂/Zn-Cu couple | Form cyclopropane ring |

| 3 | Purification | Column chromatography (hexane:ethyl acetate) | Isolate target compound |

How should researchers characterize the structure of this compound?

Basic Research Focus

A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm nitrile group (C≡N stretch at ~2200–2250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected for C₆H₅N₃O: calc. 135.0433).

Advanced Tip : X-ray crystallography can resolve ambiguities in stereochemistry or bond angles caused by cyclopropane strain .

What are the key reactivity patterns of this compound?

Q. Basic Research Focus

- Nitrile Reactivity : Hydrolysis to carboxylic acid (H₂SO₄/H₂O) or reduction to amine (LiAlH₄).

- Oxadiazole Reactivity : Electrophilic substitution at the 5-position (e.g., nitration, halogenation) or ring-opening under strong acidic/basic conditions.

- Cyclopropane Strain : Susceptible to ring-opening reactions (e.g., hydrogenolysis with H₂/Pd-C).

Advanced Research Focus

The electron-withdrawing oxadiazole and nitrile groups create a polarized cyclopropane ring. DFT calculations can predict regioselectivity in ring-opening reactions .

How can contradictions in reported spectroscopic data be resolved?

Advanced Research Focus

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Cross-Validation : Compare data across solvents (DMSO-d₆ vs. CDCl₃).

- Dynamic NMR : Study temperature-dependent shifts to detect tautomeric equilibria.

- HPLC-MS : Verify purity (>95%) before characterization.

Example Case : If oxadiazole proton signals vary, check for residual DMSO peaks (δ 2.5 ppm) masking true signals .

What computational methods are used to study its electronic properties?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze bond angles (cyclopropane ~60°) and frontier molecular orbitals (HOMO-LUMO gap).

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction design.

- Docking Studies : Screen for potential bioactivity by docking into enzyme active sites (e.g., kinase targets).

How to design derivatives for biological activity screening?

Q. Advanced Research Focus

Q. Example Derivative Design

| Derivative Type | Modification Site | Biological Target |

|---|---|---|

| Sulfonamide derivatives | Oxadiazole 5-position | Enzyme inhibitors |

| Fluoro-substituted | Cyclopropane methyl | Antibacterial agents |

What safety precautions are required for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.